molecular formula C16H9F2NOS2 B15042280 (5Z)-3-(3-fluorophenyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(3-fluorophenyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15042280
M. Wt: 333.4 g/mol
InChI Key: FPBCSOBEYOMPQZ-ZSOIEALJSA-N
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Description

(5Z)-3-(3-fluorophenyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of fluorine atoms on the phenyl rings and a thiazolidinone core structure. Thiazolidinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-fluorophenyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-fluorobenzaldehyde with 2-fluorobenzylidene thiosemicarbazone under acidic conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, at elevated temperatures to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-fluorophenyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(5Z)-3-(3-fluorophenyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-fluorophenyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The presence of fluorine atoms enhances its binding affinity and specificity, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar core structures but different substituents.

    Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings but different core structures.

Uniqueness

(5Z)-3-(3-fluorophenyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core and the specific positioning of fluorine atoms on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H9F2NOS2

Molecular Weight

333.4 g/mol

IUPAC Name

(5Z)-3-(3-fluorophenyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9F2NOS2/c17-11-5-3-6-12(9-11)19-15(20)14(22-16(19)21)8-10-4-1-2-7-13(10)18/h1-9H/b14-8-

InChI Key

FPBCSOBEYOMPQZ-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)F

Origin of Product

United States

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